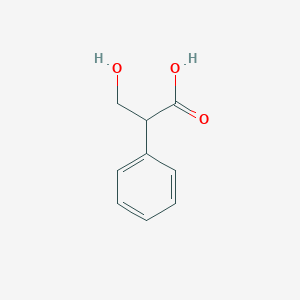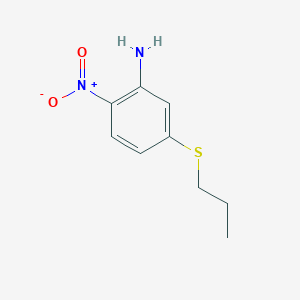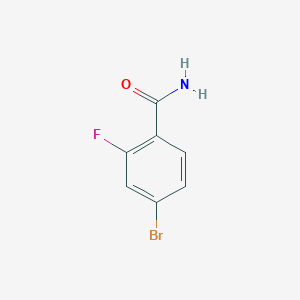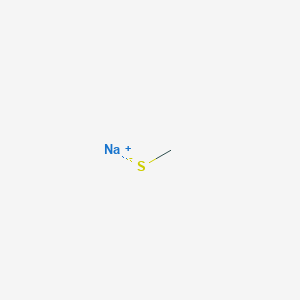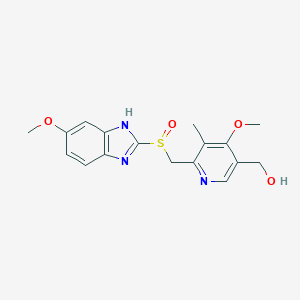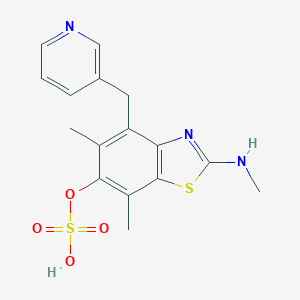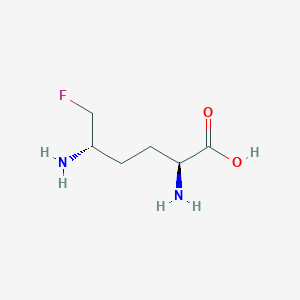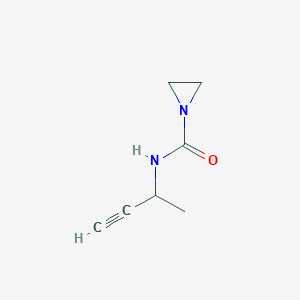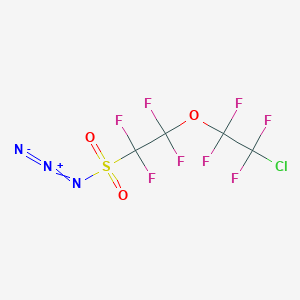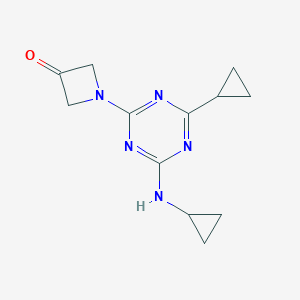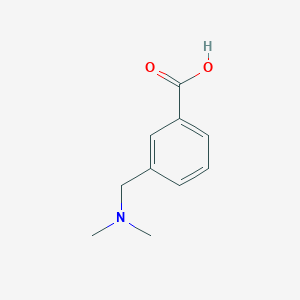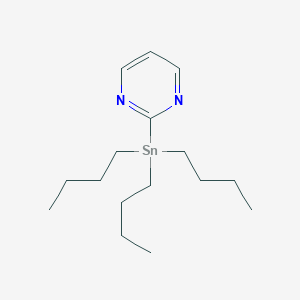
6-Fluoroindol
Descripción general
Descripción
6-Fluoroindole is an aromatic heterocyclic compound with a unique structure that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various organic compounds and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Adaptación Microbiana e Ingeniería de Proteínas
6-Fluoroindol: se ha utilizado en experimentos de evolución adaptativa en laboratorio (ALE) para introducir organofluoro en microorganismos vivos. Al cultivar Escherichia coli con este compuesto, los científicos han evolucionado con éxito células microbianas capaces de utilizar This compound para crecer. Esta adaptación permite que la maquinaria de síntesis de proteínas de las células incorpore el indol fluorado en las proteínas, reemplazando la triptófano con fluoro-triptófano .
Investigación Anticancerígena
Como reactivo, This compound participa en la síntesis de inhibidores de la triptófano dioxigenasa, específicamente piridil-etenil-indoles. Estos inhibidores se están estudiando como posibles inmunomoduladores anticancerígenos, que podrían abrir nuevas vías para el tratamiento del cáncer .
Aplicaciones Antifúngicas y Antibacterianas
El compuesto exhibe propiedades que lo convierten en un candidato para su uso como agente antifúngico y antibacteriano. Su capacidad para inhibir el crecimiento de ciertos patógenos podría conducir al desarrollo de nuevos medicamentos para tratar enfermedades infecciosas .
Neurofarmacología
This compound: actúa como un potente inhibidor selectivo de la recaptación de serotonina (ISRS). Los ISRS son una clase de fármacos que se utilizan generalmente como antidepresivos en el tratamiento del trastorno depresivo mayor y los trastornos de ansiedad. El papel del compuesto en este campo podría contribuir al desarrollo de nuevos ISRS con mayor eficacia y menos efectos secundarios .
Investigación sobre el VIH
Este compuesto también se usa como inhibidor de la unión del VIH-1. Al evitar que el virus se una a las células huésped, podría ser una herramienta valiosa en la creación de nuevas terapias para el VIH/SIDA .
Síntesis Química y Desarrollo de Fármacos
En el ámbito de la síntesis química, This compound es un bloque de construcción para diversas moléculas biológicamente activas. Su incorporación en nuevos compuestos puede conducir al descubrimiento de fármacos con nuevos mecanismos de acción .
Mecanismo De Acción
Target of Action
6-Fluoroindole, also known as 6-fluoro-1H-indole, primarily targets tubulin in colorectal cancer (CRC) cells . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintenance of cell shape, intracellular transport, and cell division .
Mode of Action
6-Fluoroindole interacts with its target, tubulin, and induces G2/M phase arrest by regulating cyclin B1 expression . Cyclin B1 is a regulatory protein involved in mitosis, and its expression is necessary for the cell to progress from the G2 phase to the M phase of the cell cycle . By regulating cyclin B1 expression, 6-Fluoroindole can halt the cell cycle, preventing the cells from dividing and proliferating .
Biochemical Pathways
The primary biochemical pathway affected by 6-Fluoroindole is the cell cycle, specifically the transition from the G2 phase to the M phase . By inducing G2/M phase arrest, 6-Fluoroindole disrupts the normal progression of the cell cycle, leading to a decrease in cell proliferation . This disruption can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .
Result of Action
The result of 6-Fluoroindole’s action is a reduction in the proliferation of CRC cells . By inducing G2/M phase arrest and producing excess reactive oxygen species (ROS), 6-Fluoroindole can lead to cell death . This makes it a potential candidate for the development of anticancer drugs .
Safety and Hazards
Direcciones Futuras
Research has shown that fluorinated organic molecules like 6-Fluoroindole are suitable building blocks for biopolymers, from peptides and proteins up to entire organisms . By cultivating Escherichia coli with fluorinated indole analogs, scientists have successfully evolved microbial cells capable of utilizing either 6-fluoroindole or 7-fluoroindole for growth . This establishes a strong foundation for further exploration of the mechanisms underlying fluorine-based life and how a former antimetabolite can become a vital nutrient .
Análisis Bioquímico
Biochemical Properties
6-Fluoroindole interacts with various enzymes, proteins, and other biomolecules. It can be easily functionalized with Bpin groups (pinacol boronate) at 2-, 3-, 4-, 5- and 7-positions selectively with iridium-catalysed borylation and bismuth-catalysed protodeboronation . This modification allows late-stage functionalization on different positions of the molecule, expanding the molecular library for drug discovery .
Cellular Effects
6-Fluoroindole has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit biofilm formation, a key factor in the development of many bacterial infections . In Escherichia coli, 6-Fluoroindole has been shown to interfere with the quorum sensing system of the pathogens .
Molecular Mechanism
The molecular mechanism of 6-Fluoroindole involves its interaction with the quorum sensing system of pathogens, thereby inhibiting biofilm formation . In adaptive laboratory evolution (ALE) experiments, 6-Fluoroindole was converted into the corresponding amino acids (6-fluorotryptophan) within the cells and globally incorporated into the proteome at tryptophan sites .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, 6-Fluoroindole has been shown to have a significant impact on the growth of microbial cells. In ALE experiments, Escherichia coli evolved to utilize 6-Fluoroindole for growth .
Metabolic Pathways
In metabolic pathways, 6-Fluoroindole is converted into 6-fluorotryptophan within the cells . This conversion is a part of the adaptive response of the cells to the presence of 6-Fluoroindole.
Propiedades
IUPAC Name |
6-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFFEPUCAKVRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325857 | |
| Record name | 6-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
399-51-9 | |
| Record name | 399-51-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-fluoroindole?
A1: 6-Fluoroindole has a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol.
Q2: Is there any spectroscopic data available for 6-fluoroindole?
A2: Yes, researchers have conducted various spectroscopic studies on 6-fluoroindole.
- Vibronic Analysis: Rotationally resolved electronic Stark spectroscopy coupled with high-level ab initio calculations was used to characterize the lowest two electronically excited singlet states (La and Lb) of 6-fluoroindole. This research revealed that changing the fluorine atom's position from the 5- to the 6-position increases La character in the S1 state, impacting the transition dipole moment and challenging the traditional La/Lb nomenclature due to heavily mixed excited states. []
- Electronic Absorption Spectra: Studies have investigated the electronic absorption spectra of 6-fluoroindole, providing insights into its electronic structure and transitions. []
Q3: Does 6-fluoroindole possess any catalytic properties?
A3: The provided research doesn't focus on the catalytic properties of 6-fluoroindole. It primarily explores its role as a substrate or intermediate in biological and chemical synthesis.
Q4: Have computational methods been employed to study 6-fluoroindole?
A4: Yes, computational chemistry has played a significant role in understanding 6-fluoroindole.
- Ionization Potential Calculations: Ab initio calculations accurately predicted the ionization potentials (IPs) of 6-fluoroindole and related indole derivatives. These calculations revealed that 6-fluoro substitution increases the IP of indole by 0.09 eV. [, ]
- Vibronic Analysis: High-level ab initio calculations, combined with spectroscopic data, helped analyze the vibronic structure and excited states of 6-fluoroindole. []
Q5: How does the fluorine atom at the 6-position influence the activity of indole?
A5: The position of the fluorine atom on the indole ring significantly impacts its biological activity.
- Tryptophan Synthase Interaction: 6-Fluoroindole acts as a substrate for tryptophan synthase, leading to the production of 6-fluorotryptophan. [, , ]
- Quorum Sensing Inhibition: Research demonstrates that 6-fluoroindole interferes with quorum sensing in Serratia marcescens, impacting biofilm formation and virulence factor production. []
Q6: Are there any specific formulation strategies mentioned for 6-fluoroindole?
A6: The provided research primarily focuses on the synthesis and biological evaluation of 6-fluoroindole. There isn't detailed information regarding specific formulation strategies.
Q7: Is there any information regarding the SHE regulations concerning 6-fluoroindole?
A7: The provided articles primarily focus on the scientific aspects of 6-fluoroindole and do not delve into specific SHE regulations. As with any chemical, it's crucial to handle 6-fluoroindole with appropriate safety measures and consult relevant safety data sheets.
Q8: What is known about the absorption, distribution, metabolism, and excretion of 6-fluoroindole?
A9: Although the research doesn't provide detailed PK/PD data for 6-fluoroindole itself, it sheds light on its metabolic fate. Studies show that Escherichia coli can metabolize 6-fluoroindole into 6-fluorotryptophan, which is then incorporated into proteins. [, ] This suggests potential metabolic pathways for this compound.
Q9: Has 6-fluoroindole shown efficacy in any in vitro or in vivo models?
A9: Yes, studies highlight the biological activity of 6-fluoroindole:
- Antibiofilm and Antivirulence Activity: 6-Fluoroindole demonstrates significant antibiofilm and antivirulence properties against Serratia marcescens in in vitro assays. []
- Toluene Dioxygenase Induction: Research shows that 6-fluoroindole acts as a substrate for toluene dioxygenase in Pseudomonas putida F1, inducing its own metabolism and leading to the formation of fluorescent 6-fluoroindoxyl. []
- Adaptive Laboratory Evolution: Through adaptive laboratory evolution, Escherichia coli strains have been developed that can utilize 6-fluoroindole for growth, showcasing its potential as a substrate for bacterial metabolism. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

